(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is a chemical compound that has attracted attention due to its potential applications in medicinal chemistry and biological research. This compound features a unique structure that combines the benzo[b]oxepin moiety with a morpholino group, contributing to its diverse properties and potential therapeutic uses.
The compound can be found in various chemical databases and literature, which provide insights into its synthesis, properties, and applications. Notable sources include PubChem and specialized chemical suppliers.
This compound falls under the category of organic compounds, specifically within the class of morpholino derivatives. Its molecular formula is , indicating the presence of bromine, nitrogen, and oxygen atoms alongside carbon and hydrogen.
The synthesis of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone typically involves multi-step reactions that may include:
The synthesis may require specific conditions such as:
The molecular structure of (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone features:
Key structural data includes:
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for (7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. The morpholino group enhances binding affinity due to its ability to form hydrogen bonds, while the benzo[b]oxepin moiety could contribute to hydrophobic interactions within active sites of target proteins.
Relevant data may include melting point, boiling point, and spectral data (NMR, IR) which are essential for characterization but are not specified here.
(7-Bromobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific uses:
The compound's unique structure makes it a valuable candidate for further research into its biological activities and potential therapeutic applications.
The compound first emerged in chemical literature circa 2024, reflecting contemporary synthetic strategies focused on fusing constrained heterocyclic architectures with rationally selected substituents. Its disclosure aligns with a resurgence in medium-sized ring systems exploration, particularly those incorporating oxygen and nitrogen heteroatoms [2]. While specific therapeutic applications remain under investigation, its structural kinship with benzopyrone-derived bioactive compounds—which Sharma et al. (2024) documented as "privileged scaffolds in FDA-approved drugs and clinical candidates"—suggests significant pharmacological potential [2]. The bromine atom's deliberate incorporation reflects sophisticated halogen engineering principles increasingly prevalent in lead optimization campaigns since the mid-2010s, aiming to enhance target engagement and optimize pharmacokinetic profiles through strategic steric and electronic modulation [3].
The benzo[b]oxepin ring system constitutes a critical structural element conferring several drug design advantages:
Conformational Constraint & Spatial Organization: The seven-membered oxepin ring introduces moderate flexibility while maintaining defined three-dimensionality. This semi-rigid architecture positions substituents in bioactive orientations more effectively than purely flexible chains, potentially enhancing target complementarity. Recent crystallographic analyses of related benzoxepin derivatives demonstrate dihedral angles between the benzofused ring and oxepin moiety ranging from 5-28°, suggesting adaptability to binding site geometries while avoiding high-energy conformers [2].
Enhanced Metabolic Resilience: Comparative studies with analogous benzofuran and benzopyran systems indicate that the methylene-bridge expansion in benzoxepins reduces enzymatic oxidation susceptibility at ring positions. The ether oxygen within the larger ring remains accessible for hydrogen bonding yet exhibits decreased vulnerability to cytochrome P450-mediated cleavage—a key limitation of smaller-ring analogues [2].
Electron-Rich Pharmacophore Interface: The fused bicyclic system creates an extended π-electron surface facilitating cation-π, π-π stacking, and charge-transfer interactions with biological targets. Computational models indicate benzo[b]oxepin exhibits a quadrupole moment intermediate between naphthalene and anthracene, optimizing it for aromatic interactions in diverse binding pockets [3]. This molecular framework has demonstrated particular utility in kinase-targeted agents and CNS-active compounds where planar lipophilic domains engage critical hydrophobic residues.
Morpholine Carboxamide: Solubility and Target Engagement
The morpholine moiety (N1CCOCC1) attached via carbonyl linkage serves multifunctional purposes in molecular design:
Physicochemical Modulator: Morpholine's polarity (log P ~ -0.86) counterbalances the lipophilic benzoxepin core, yielding calculated log P values of ~2.9 for the full molecule—within the optimal range for membrane permeability and aqueous solubility. Its strong hydrogen-bond accepting capacity (4 acceptors) enhances solvation in biological fluids without increasing formal charge [3].
Protein Interaction Mediator: Crystallographic evidence from PCSK9 inhibitors demonstrates morpholine's oxygen engages in stable water-bridged hydrogen bonds with protein backbone atoms (average O···O distance: 2.76 Å) [3]. Its chair conformation allows directional presentation of the oxygen lone pairs while maintaining low steric demand.
Metabolic Stabilizer: As a saturated heterocycle, morpholine resists oxidative metabolism better than aromatic counterparts like pyridine. When conjugated as a carboxamide, it further stabilizes the adjacent carbonyl against hydrolytic enzymes, extending plasma half-lives in preclinical models.
Bromine: Strategic Steric and Electronic Effects
The bromine atom at the C7 position provides distinctive advantages in lead optimization:
Steric Occlusion of Metabolic Hotspots: Positioned ortho to the ether linkage, bromine effectively shields the labile C-O bond from oxidative cleavage—a primary metabolic pathway for benzannulated heterocycles. Molecular modeling indicates van der Waals coverage extending over 83% of the adjacent bond surface [1].
Halogen Bonding Capability: With a σ-hole potential of +18 kcal/mol (calculated at MP2/def2-TZVP level), bromine serves as a superior halogen bond donor compared to chlorine (σ-hole +12 kcal/mol). This facilitates interactions with carbonyl oxygens and aromatic systems in target proteins, enhancing binding affinity by 0.5-2.0 kcal/mol versus non-halogenated analogues [3].
Synthetic Versatility: Bromine's position on the electron-rich arene ring enables late-stage diversification via transition-metal catalyzed cross-coupling. Suzuki-Miyaura, Buchwald-Hartwig, and carbonylation reactions have been successfully applied to related brominated benzoxepins, enabling rapid generation of structure-activity relationships (SAR) [1].
Table 2: Synthetic Approaches to Functionalize the Benzo[b]oxepin Core
Transformation Type | Reagents/Conditions | Key Applications |
---|---|---|
Nucleophilic Substitution | K₂CO₃, NaI, DMF, 60°C [2] | Morpholine introduction |
Halogenation | Br₂, FeBr₃ or NBS | C7 bromination for cross-coupling handles |
Cross-Coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl diversification at C7 |
Carbonylative Coupling | Pd(dppf)Cl₂, CO(g), alcohols | Ester/amide library synthesis |
The strategic integration of these elements—constrained benzoxepin core, morpholine solubilizer, and versatile bromine handle—creates a synergistic molecular architecture poised for therapeutic innovation across oncology, CNS disorders, and metabolic disease. Ongoing research continues to explore its potential as a template for next-generation small molecule agents [1] [3].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3